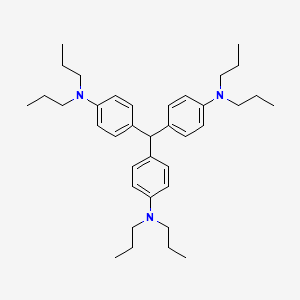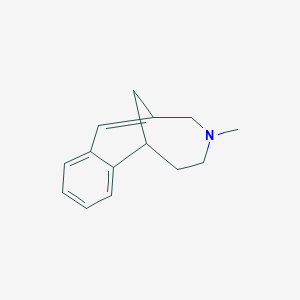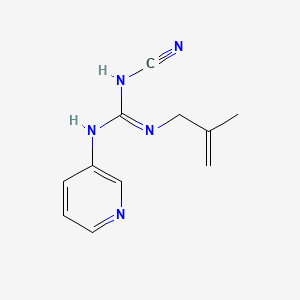![molecular formula C13H20OSi B14618983 Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- CAS No. 60068-20-4](/img/structure/B14618983.png)
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a trimethyl group and a [[1-(4-methylphenyl)cyclopropyl]oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- typically involves the reaction of trimethylchlorosilane with [[1-(4-methylphenyl)cyclopropyl]oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a part of diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the [[1-(4-methylphenyl)cyclopropyl]oxy] group.
Phenyltrimethylsilane: Contains a phenyl group instead of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, leading to different reactivity and applications.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group, offering unique properties compared to Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-.
Uniqueness
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is unique due to the presence of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other silane compounds may not be suitable.
Propiedades
Número CAS |
60068-20-4 |
|---|---|
Fórmula molecular |
C13H20OSi |
Peso molecular |
220.38 g/mol |
Nombre IUPAC |
trimethyl-[1-(4-methylphenyl)cyclopropyl]oxysilane |
InChI |
InChI=1S/C13H20OSi/c1-11-5-7-12(8-6-11)13(9-10-13)14-15(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
XSZPAOBCACHTIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




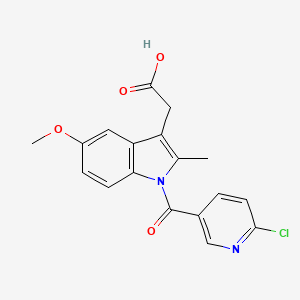
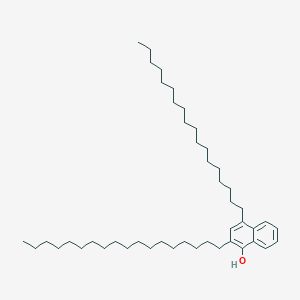
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)



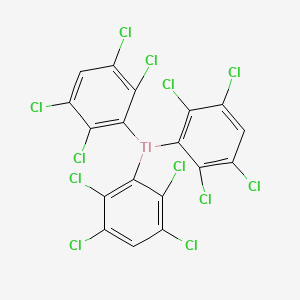
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
